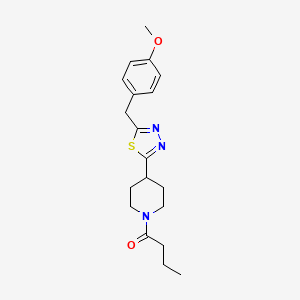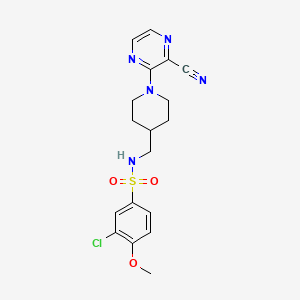![molecular formula C18H12ClN3OS B2653630 N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide CAS No. 477493-37-1](/img/structure/B2653630.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole derivatives are a class of compounds that have a wide range of biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . Some benzimidazole derivatives have shown combined antiparasitic and antioxidant activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis
Benzimidazole derivatives have a planar molecular structure . The benzimidazole core of these molecules is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. For example, they can react with various free radicals through several possible reaction pathways .Physical And Chemical Properties Analysis
Benzimidazole derivatives have diverse physical and chemical properties. For example, some are strong electron donor molecules that can be used for n-type doping .Wirkmechanismus
The exact mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is not fully understood. However, it is believed to work by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been found to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is its versatility. It can be used in a wide range of experimental systems, including in vitro cell culture models and in vivo animal models. However, one of the main limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the development of new anticancer therapies. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacological properties for use in scientific research.
Synthesemethoden
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide can be synthesized using a multistep process that involves the reaction of 2-aminobenzimidazole with 5-chlorothiophene-2-carboxylic acid chloride. The resulting intermediate is then reacted with 3-aminophenylboronic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-16-9-8-15(24-16)18(23)20-12-5-3-4-11(10-12)17-21-13-6-1-2-7-14(13)22-17/h1-10H,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMICRAWHDJGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2653552.png)
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2653553.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide](/img/structure/B2653556.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2653558.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2653560.png)
![2-Chloro-N-[5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-yl]propanamide](/img/structure/B2653561.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653563.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2653564.png)
![3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B2653566.png)

![Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoate](/img/structure/B2653568.png)
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/no-structure.png)